3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-9-11(7-18-22-9)14(20)19-5-2-10(8-19)21-13-12(6-15)16-3-4-17-13/h3-4,7,10H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAIGOLDWHTZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common approach is to start with the preparation of the isoxazole ring, followed by the formation of the pyrrolidine ring, and finally the coupling with the pyrazine ring.
Isoxazole Ring Formation: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole derivatives or the cyclization of amino alcohols.
Coupling with Pyrazine Ring: The final step involves the coupling of the isoxazole and pyrrolidine intermediates with a pyrazine derivative, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and solvent systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the isoxazole or pyrrolidine rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield isoxazole oxides, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Biological Studies: Its ability to interact with biological targets can be exploited in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The pyrazine-2-carbonitrile core is a common scaffold in drug discovery due to its electron-deficient aromatic system, enabling π-π interactions and hydrogen bonding via the nitrile group. Key structural analogs include:
Compound BK70884 (3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile, CAS 2034450-28-5)
- Core : Pyrazine-2-carbonitrile.
- Substituent : Pyrrolidin-3-yloxy group acylated with 6-(trifluoromethyl)pyridine-3-carbonyl.
- Molecular Weight : 363.294 g/mol (C₁₆H₁₂F₃N₅O₂) .
- Key Differences : Replaces the 5-methylisoxazole with a trifluoromethylpyridine group, enhancing lipophilicity and electron-withdrawing effects.
Compound 57b (5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile)
- Core : Pyrazine-2-carbonitrile.
- Substituent : Pyrazole ring with nitro and trifluoromethyl groups.
- Molecular Weight : 313.1 g/mol (M+H) (C₁₁H₈F₃N₅O₂).
Patent Compound (5-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile)
- Core : Pyrazine-2-carbonitrile.
- Substituent : Imidazo-pyrrolo-pyrazine piperidinyl group.
Physicochemical Properties
- Target Compound : Predicted molecular formula C₁₄H₁₂N₄O₃ (MW ~292.28 g/mol). The 5-methylisoxazole introduces moderate lipophilicity, while the pyrrolidine-oxygen linkage may improve solubility.
- BK70884 : The trifluoromethylpyridine substituent increases logP compared to the target compound, likely enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. This compound features a pyrazine ring substituted with a nitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a 5-methylisoxazole-4-carbonyl group. Its unique structure suggests diverse biological activities, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of approximately 299.29 g/mol. The presence of functional groups such as nitriles and ethers contributes to its chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5O3 |
| Molecular Weight | 299.29 g/mol |
| CAS Number | 2034576-05-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound may modulate various biological pathways, including:
- Antimicrobial Activity : Potential inhibition of bacterial enzymes.
- Anticancer Activity : Interference with signaling pathways involved in cell proliferation, particularly in cancer cells.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could function similarly by disrupting cell membrane integrity or inhibiting essential bacterial enzymes .
Anticancer Properties
Pyrazole derivatives are recognized for their anticancer activities, particularly against breast cancer cell lines. In studies involving similar compounds, significant cytotoxic effects were observed in MCF-7 and MDA-MB-231 breast cancer cells when combined with conventional chemotherapy agents like doxorubicin. This suggests that this compound may enhance the efficacy of existing treatments through synergistic effects .
Case Studies
-
Synergistic Effects in Cancer Treatment :
- A study evaluated the effects of pyrazole derivatives in conjunction with doxorubicin on breast cancer cell lines, revealing enhanced cytotoxicity and apoptosis induction compared to doxorubicin alone. This highlights the potential for this compound to serve as a promising candidate for combination therapies .
- Inhibition of Enzymatic Activity :
Q & A
Q. Example SAR Table
| Analog (R Group) | Kinase Inhibition (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 5-Methylisoxazole | 12.5 ± 1.2 | 0.15 |
| Thiadiazole | 45.3 ± 3.8 | 0.08 |
| Pyrazole | 28.7 ± 2.1 | 0.12 |
Advanced: What methodologies are recommended for assessing the compound’s solubility and stability under physiological conditions?
Methodological Answer:
- Solubility :
- HPLC-UV Quantification : Measure saturation solubility in PBS (pH 7.4) or simulated gastric fluid .
- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
- Stability :
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions; monitor degradation via LC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 24 h) and quantify intact compound using LC-MS/MS .
Advanced: How to address discrepancies in biological activity data across different in vitro assays?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay) .
- Orthogonal Validation : Confirm activity via two distinct methods (e.g., enzymatic assay + cellular proliferation assay) .
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and ensure reproducibility .
Q. Example Contradiction Resolution Workflow
Identify Outliers : Compare IC₅₀ values across 3+ independent experiments.
Adjust Assay Conditions : Optimize ATP concentration in kinase assays to reduce false negatives.
Validate via SPR : Surface plasmon resonance (SPR) measures direct binding kinetics, bypassing enzymatic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
